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Introduction

HMPL-453, also known as fanregratinib, is a novel, highly selective, and potent small molecule
inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] Dysregulation of
the FGFR signaling pathway, through mechanisms such as gene fusion, mutation, or
amplification, is a known driver of cell proliferation, angiogenesis, and resistance to anti-tumor
therapies in various cancers.[3][5] HMPL-453 has demonstrated significant anti-tumor activity in
preclinical models and has been evaluated in clinical trials for solid tumors with FGFR
alterations, such as intrahepatic cholangiocarcinoma (IHCC).[5][6][7]

These application notes provide a comprehensive overview of the methodologies used to
generate dose-response curves for HMPL-453, from in vitro biochemical assays to cell-based
proliferation studies and clinical trial designs. The protocols are intended to guide researchers
in the accurate assessment of HMPL-453's potency and efficacy.

Mechanism of Action: FGFR Signaling Pathway

HMPL-453 exerts its therapeutic effect by binding to and inhibiting the kinase activity of
FGFR1, FGFR2, and FGFR3.[8] This action blocks the downstream signaling cascades,
primarily the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell
survival and proliferation.[9]
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Caption: HMPL-453 inhibits the FGFR signaling pathway.
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Quantitative Data Summary

The dose-dependent activity of HMPL-453 has been characterized in both preclinical and

clinical settings.

linical In Vi -

HMPL-453
Target/Cell . .
Assay Type Li Endpoint Concentrati Result Reference
ine
on/Dose
Kinase Recombinant Potent
o ICso 6 NM o [5]
Activity FGFR1 Inhibition
Recombinant Potent
ICso 4 nM - [5]
FGFR2 Inhibition
Recombinant Potent
ICso 6 NM o [5]
FGFR3 Inhibition
Recombinant Weaker
ICso 425 nM - [5]
FGFR4 Inhibition
Tumor cells
Cell ) Selective
o with FGFR Glso 3-105nM o [5]
Proliferation ) Inhibition
alterations
Tumor cells
without FGFR  Glso >1.5uM Low Inhibition  [5]
alterations
In Vivo FGFR-altered  Tumor 50 mg/kg/day  Tumor 5]
Efficacy tumor models  Growth (oral) Regression

Clinical Dose and Efficacy (Advanced Intrahepatic
Cholangiocarcinoma with FGFR2 fusion)
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.. . Number of Objective Disease
Clinical Dosing .
Patients Response Control Reference

Trial Phase Regimen
(evaluable) Rate (ORR) Rate (DCR)

Phase 2 150 mg QD
: 12 - - [71[10][11]

(Cohort 1) (daily)

300 mg QD
Phase 2 90

(2weekson/ 10 50% 90% [71[10][11]
(Cohort 2)

1 week off)
Overall
(Cohorts 1 & - 22 31.8% 86.4% [7][10][11]
2)

The 300mg QD (2 weeks on / 1 week off) regimen was chosen as the recommended phase 2
dose (RP2D) based on better safety and preliminary efficacy.[7][10]

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized protocols
and may require optimization for specific cell lines or experimental conditions.

Experimental Workflow for Dose-Response Curve
Generation
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Caption: Workflow for HMPL-453 dose-response analysis.
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Protocol: In Vitro Kinase Inhibition Assay (e.g.,
Transcreener® FP)

This protocol describes the general procedure to determine the ICso of HMPL-453 against
FGFR kinases.

Objective: To quantify the concentration of HMPL-453 required to inhibit 50% of FGFR kinase
activity.

Materials:

Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
Kinase buffer (specific to the enzyme)

ATP and appropriate peptide substrate

HMPL-453 stock solution (in DMSO)

Transcreener® ADP2 FP Assay Kit (or similar)

384-well, low-volume, black assay plates

Microplate reader capable of measuring fluorescence polarization

Procedure:

Compound Preparation: Prepare a serial dilution of HMPL-453 in DMSO. Further dilute the
compounds in kinase buffer to achieve the final desired concentrations. Include a DMSO-
only control.

Kinase Reaction: a. In a 384-well plate, add the diluted HMPL-453 or DMSO control. b. Add
the FGFR enzyme and peptide substrate solution to each well. c. Initiate the kinase reaction
by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for the
recommended time (e.g., 60 minutes).

ADP Detection: a. Stop the reaction and detect the ADP generated by adding the
Transcreener® ADP2 Detection Mix, which contains an ADP-antibody and a fluorescent
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tracer.[12][13] b. Incubate at room temperature for 60 minutes to allow the detection reaction
to reach equilibrium.

o Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

o Data Analysis: a. Convert fluorescence polarization values to the amount of ADP produced.
b. Plot the percentage of kinase inhibition against the logarithm of HMPL-453 concentration.
c. Fit the data to a four-parameter logistic equation to determine the ICso value.

Protocol: Cell Proliferation/Viability Assay (e.g.,
CellTiter-Glo®)

This protocol outlines the steps to generate a dose-response curve and determine the Glso of
HMPL-453 in cancer cell lines.

Objective: To measure the concentration of HMPL-453 that causes a 50% reduction in the
growth of a cancer cell line.

Materials:

e Cancer cell lines (with and without FGFR alterations)
o Complete cell culture medium

e HMPL-453 stock solution (in DMSO)

o CellTiter-Glo® Luminescent Cell Viability Assay Kit

e Opaque-walled 96-well or 384-well plates

e Luminometer

Procedure:

o Cell Seeding: a. Harvest and count cells. b. Seed cells in an opaque-walled multiwell plate at
a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 pL of
medium.[1] c. Incubate for 24 hours to allow for cell attachment.
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e Compound Treatment: a. Prepare a 10-point serial dilution of HMPL-453 in culture medium.
Include a DMSO vehicle control. b. Add the diluted compound to the respective wells. c.
Incubate the plate for an appropriate duration (e.g., 72 hours) under standard cell culture
conditions (37°C, 5% COz).

o Assay Measurement: a. Equilibrate the plate to room temperature for approximately 30
minutes.[11] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's
instructions.[10] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture
medium in each well (e.g., 100 pL).[11] d. Mix the contents on an orbital shaker for 2 minutes
to induce cell lysis.[11] e. Incubate at room temperature for 10 minutes to stabilize the
luminescent signal.[11]

o Data Acquisition: Record the luminescence using a luminometer.

o Data Analysis: a. Subtract the background luminescence (medium-only wells). b. Normalize
the data to the DMSO control wells (representing 100% viability). c. Plot the percentage of
growth inhibition against the logarithm of HMPL-453 concentration. d. Fit the curve using a
non-linear regression model to calculate the Glso value.

Protocol: Western Blot for FGFR Phosphorylation

This protocol is used to confirm that HMPL-453 inhibits its target in a dose-dependent manner
within the cell.

Objective: To detect the levels of phosphorylated FGFR (pFGFR) and total FGFR in cells
treated with varying concentrations of HMPL-453.

Materials:

FGFR-driven cancer cell line

HMPL-453

Cell lysis buffer containing protease and phosphatase inhibitors

Primary antibodies (anti-pFGFR, anti-total FGFR, anti-loading control e.g., GAPDH)

HRP-conjugated secondary antibodies
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SDS-PAGE gels and Western blot equipment

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST, not milk, to avoid background from phosphoproteins).
[7]

Chemiluminescent substrate (ECL)

Procedure:

Cell Treatment and Lysis: a. Seed cells and allow them to attach. b. Starve cells (if
necessary to reduce basal signaling) and then stimulate with an appropriate FGF ligand. c.
Treat cells with a serial dilution of HMPL-453 for a specified time (e.g., 2 hours). d. Wash
cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[3]
[14]

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling
in Laemmli buffer.[14] b. Separate proteins by SDS-PAGE and transfer them to a PVDF
membrane.[7]

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room
temperature.[7] b. Incubate the membrane with the primary antibody (e.g., anti-pFGFR)
overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane
again with TBST.

Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal
using an imaging system.

Stripping and Re-probing: a. (Optional but recommended) Strip the membrane and re-probe
for total FGFR and a loading control to normalize the pFGFR signal.[6]
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o Data Analysis: Quantify band intensities using densitometry software. Plot the ratio of
pFGFR to total FGFR against HMPL-453 concentration to visualize the dose-dependent
inhibition of target phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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